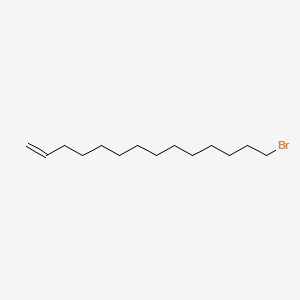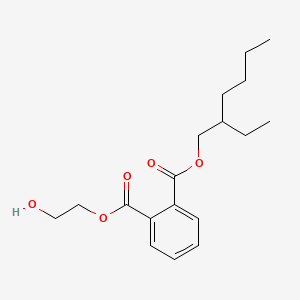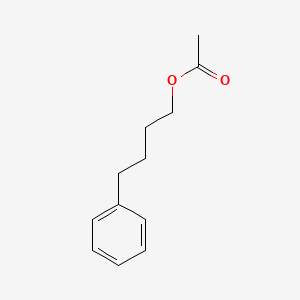![molecular formula C10H13NO B3193797 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol CAS No. 754184-91-3](/img/structure/B3193797.png)
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol
Descripción general
Descripción
2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol: is a heterocyclic compound with the molecular formula C10H13NO. It is part of the azepine family, which consists of seven-membered nitrogen-containing rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . Another approach involves the cyclization of N-substituted anilines with appropriate aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen with palladium catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce more saturated azepine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for producing a wide range of products .
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. For example, some derivatives might inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
- 7-Chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
- (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Uniqueness: 2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol is unique due to its specific hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain biological targets .
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-4-3-9-7-11-5-1-2-8(9)6-10/h3-4,6,11-12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRDNFOXZYGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate](/img/structure/B3193779.png)

![3-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3193784.png)

![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3193804.png)

